Kinase Inhibition Potency: A 6-Bromo-2-chloro Sub-Pattern Demonstrates Established Biological Activity
While direct biological data for 6-Bromo-2-chloro-4-methylbenzothiazole are limited in the public domain, a closely related derivative containing the identical 6-bromo-2-chlorobenzothiazole core (BDBM50170014) has a reported IC50 of 350 nM against rat c-Jun N-terminal kinase 3 (JNK3) [1]. This establishes that the 6-bromo-2-chloro substitution pattern on the benzothiazole ring is a privileged scaffold for kinase inhibition. The addition of the 4-methyl group in the target compound provides a vector for modulating potency and selectivity, a feature absent in the baseline compound 6-bromo-2-chlorobenzothiazole (CAS 80945-86-4).
| Evidence Dimension | Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; scaffold analog (BDBM50170014) IC50 = 350 nM |
| Comparator Or Baseline | 6-Bromo-2-chlorobenzothiazole (CAS 80945-86-4) – no kinase data reported |
| Quantified Difference | N/A (class-level SAR inference) |
| Conditions | In vitro enzymatic assay, rat JNK3 |
Why This Matters
Procurement should be prioritized over 6-bromo-2-chlorobenzothiazole when the goal is to explore kinase inhibitors, as the 4-methyl group offers an additional point for SAR optimization an advantage supported by the known activity of the core scaffold.
- [1] BindingDB. Ligand BDBM50170014: (2Z)-1,3-benzothiazol-2(3H)-ylidene(6-bromo-2-chloro...). Affinity Data: IC50 350 nM for rat JNK3. Monomer ID 50170014. View Source
